TASK-1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

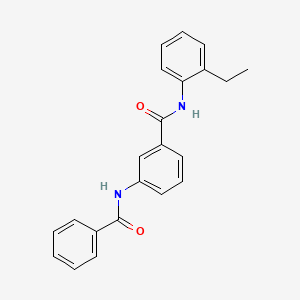

C22H20N2O2 |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

3-benzamido-N-(2-ethylphenyl)benzamide |

InChI |

InChI=1S/C22H20N2O2/c1-2-16-9-6-7-14-20(16)24-22(26)18-12-8-13-19(15-18)23-21(25)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,25)(H,24,26) |

Clé InChI |

MRIKKSSTVCDDDZ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TASK-1-IN-1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TASK-1-IN-1 is a potent and selective inhibitor of the TWIK-related acid-sensitive potassium (TASK) channel 1 (TASK-1), a member of the two-pore domain potassium (K2P) channel family. Emerging evidence has highlighted the role of TASK-1 channels in cancer cell proliferation and survival, making them a promising target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its impact on cellular signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to elucidate its function.

Core Mechanism of Action: Inhibition of TASK-1 Channel Activity

This compound, also referred to in the literature as compound F3, exerts its anti-cancer effects through the direct and selective inhibition of the TASK-1 potassium channel.[1] TASK-1 channels are responsible for maintaining the resting membrane potential in various cell types, including some cancer cells.[1][2] By blocking the outward flow of potassium ions, this compound induces depolarization of the cancer cell membrane.[3] This alteration in membrane potential is a critical initiating event that triggers downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and viability.[1]

A key finding supporting this mechanism is that the anti-proliferative and cytotoxic effects of this compound are observed in cancer cell lines expressing TASK-1, such as the MCF-7 breast cancer cell line, but are absent in cells where TASK-1 has been knocked down.[1] This demonstrates a clear on-target effect and validates TASK-1 as the primary molecular target of this compound in these cancer cells.

Downstream Signaling Pathways

While the precise and complete downstream signaling cascade initiated by TASK-1 inhibition is an active area of research, current evidence points towards the induction of apoptosis and alterations in the cell cycle as the principal outcomes.

Inhibition of TASK-1 channels has been shown to promote apoptosis in cancer cells.[3][4][5] While the direct molecular link between TASK-1 inhibition by this compound and the activation of the apoptotic machinery is still being fully elucidated, studies on TASK-1 channel silencing in non-small cell lung cancer (NSCLC) cells have demonstrated an enhancement of apoptosis.[3] This suggests that the sustained membrane depolarization caused by TASK-1 inhibition acts as a cellular stress signal that can trigger the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7.

The reduction in cancer cell proliferation upon treatment with this compound strongly suggests an interference with the cell cycle machinery.[1] Inhibition of potassium channels, in general, has been linked to cell cycle arrest in various cancer types.[4][5] The altered intracellular ionic environment and membrane potential resulting from TASK-1 blockade may disrupt the function of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their associated cyclins, which govern the transitions between different phases of the cell cycle.[6][7][8][9] Further investigation is required to identify the specific checkpoints and regulatory molecules affected by this compound.

Research in lung adenocarcinoma has suggested a potential link between TASK-1 and the regulation of the AMPK-TXNIP signaling pathway.[10] The AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, can halt cell growth and proliferation.[11][12][13] Thioredoxin-interacting protein (TXNIP) is a key regulator of cellular redox status and has been implicated as a tumor suppressor.[14][15] While direct evidence linking this compound to this pathway is still needed, it represents a plausible mechanism through which TASK-1 inhibition could exert its anti-proliferative effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and the effects of TASK-1 inhibition.

| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |

| This compound (F3) | TASK-1 | 148 | - | [1] |

| This compound (F3) | TASK-3 | 1750 | - | [1] |

Table 1: Inhibitory Activity of this compound

| Treatment | Cell Line | Assay | Concentration | Duration | Effect | Reference |

| This compound (F3) | MCF-7 | Proliferation/Viability | 10 µM | 96 hours | ~45% reduction in proliferation/viability | [1] |

| TASK-1 siRNA Knockdown + Cisplatin | A549 | Apoptosis (Caspase 3/7) | - | 72 hours | Enhanced cisplatin-induced apoptosis | [3] |

Table 2: In Vitro Efficacy of TASK-1 Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation and Viability Assay

This protocol is based on the methodology used to assess the anti-proliferative effects of this compound.

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 nM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for the desired duration (e.g., 96 hours) at 37°C with 5% CO2.

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents of the wells by shaking on an orbital shaker for 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes the measurement of caspase-3 and -7 activities as a marker of apoptosis.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well white-walled cell culture plates

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified time period (e.g., 24, 48, or 72 hours).

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Allow the plate and the reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide staining.

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

The DNA content will be proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising new therapeutic agent that selectively targets the TASK-1 potassium channel in cancer cells. Its mechanism of action, centered on the induction of membrane depolarization, leads to the activation of apoptotic pathways and cell cycle arrest, resulting in a significant reduction in cancer cell proliferation and viability. The provided experimental protocols offer a robust framework for further investigation into the nuanced molecular details of its downstream signaling and for the preclinical evaluation of its anti-cancer efficacy. Further research to fully delineate the signaling network downstream of TASK-1 inhibition will be crucial for optimizing its therapeutic application and identifying potential combination strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. TASK-1 Regulates Apoptosis and Proliferation in a Subset of Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Channels as a Target for Cancer Therapy: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Cell cycle proteins: Linking the cell cycle to tumors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Cell-cycle regulators and cancer. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Potassium channels: Novel targets for tumor diagnosis and chemoresistance [frontiersin.org]

- 11. AMPK Activation Downregulates TXNIP, Rab5, and Rab7 Within Minutes, Thereby Inhibiting the Endocytosis-Mediated Entry of Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK-dependent degradation of TXNIP upon energy stress leads to enhanced glucose uptake via GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of TXNIP in Cancer Cells and Regulation by 1,25(OH)2D3: Is It Really the Vitamin D3 Upregulated Protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers [frontiersin.org]

- 15. TXNIP Suppresses Lung Cancer Progression by Inhibiting TRAF6-Mediated NF-κB Activation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TASK-1 Potassium Channels in Cardiac Arrhythmia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The two-pore domain potassium (K2P) channel TASK-1 (Twik-related acid-sensitive K+ channel 1), encoded by the KCNK3 gene, has emerged as a critical player in cardiac electrophysiology and a promising therapeutic target for cardiac arrhythmias, particularly atrial fibrillation (AF).[1][2][3] These channels are distinguished by their unique biophysical properties, functioning as background or "leak" channels that are open at rest and contribute significantly to setting the resting membrane potential and shaping the action potential in cardiomyocytes.[1][4] This in-depth technical guide synthesizes the current understanding of TASK-1's role in cardiac arrhythmogenesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Core Function and Cardiac Expression of TASK-1

TASK-1 channels are highly sensitive to extracellular pH and are regulated by various signaling molecules, including G-protein coupled receptors.[5][6] A defining characteristic of TASK-1 in the human heart is its predominantly atrial-specific expression.[7][8] Quantitative analysis reveals significantly higher mRNA and protein levels in the atria compared to the ventricles, making it an attractive target for atrial-selective antiarrhythmic therapies.[7][8]

Quantitative Data: Expression and Electrophysiological Properties

The following tables summarize key quantitative data regarding TASK-1 channel expression and function in cardiac tissues.

| Parameter | Species | Atria | Ventricle | Method | Reference |

| Relative mRNA Expression | Human | High | Low (14-16 fold lower than atria) | qPCR, Protein Blotting | [7][8] |

| Rat | Strongly Expressed | Expressed | qRT-PCR | [9] | |

| Single Channel Conductance | Human | 28 ± 1 pS | - | Patch Clamp (cell-attached) | [7] |

| Whole-Cell Current Density (ITASK-1) | Rat Ventricular Myocytes | - | ~0.30 pA/pF at +30 mV | Patch Clamp (whole-cell) | [9] |

Table 1: Regional Expression and Biophysical Properties of TASK-1 Channels.

The Dichotomous Role of TASK-1 in Atrial Fibrillation

The involvement of TASK-1 in AF is complex, with evidence supporting both gain-of-function and loss-of-function mechanisms contributing to the arrhythmia.

Gain-of-Function in Chronic Atrial Fibrillation

A significant body of research indicates that TASK-1 channels are upregulated in patients with chronic AF.[10][11][12] This increase in TASK-1 expression and current leads to a shortening of the atrial action potential duration (APD), a key factor in the electrical remodeling that sustains AF.[12][13][14]

Loss-of-Function and Familial Atrial Fibrillation

Conversely, genetic studies have identified loss-of-function mutations in the KCNK3 gene that are associated with familial AF.[1][15] These mutations can lead to reduced TASK-1 translation or altered channel function, resulting in a prolongation of the atrial APD.[1][15] This suggests that a delicate balance of TASK-1 activity is crucial for maintaining normal atrial electrophysiology.

| Condition | Change in TASK-1 Function | Effect on Atrial APD | Associated Arrhythmia | Reference |

| Chronic Atrial Fibrillation | Upregulation/Gain-of-Function | Shortening | Sustained AF | [10][11][12] |

| Familial Atrial Fibrillation | Mutations/Loss-of-Function | Prolongation | Predisposition to AF | [1][15] |

| Left Ventricular Dysfunction | Downregulation | Prolongation | - | [13][14] |

Table 2: The Dual Role of TASK-1 in Atrial Fibrillation Pathophysiology.

TASK-1 as a Therapeutic Target

The atrial-specific expression of TASK-1 and its significant role in AF pathophysiology make it a compelling target for novel antiarrhythmic drugs.[3][16] The therapeutic strategy primarily focuses on the inhibition of TASK-1 to counteract the APD shortening observed in chronic AF.

Pharmacological Inhibition

Several pharmacological agents have been identified as potent TASK-1 inhibitors.

| Compound | IC50 | Experimental Model | Effect | Reference |

| A293 | Not Specified | Rat Ventricular Myocytes, Porcine AF Model | Prolongs APD, Reduces AF Burden | [9][10][17] |

| Doxapram | Potent Inhibitor | Porcine AF Model, Human Atrial Cardiomyocytes | Cardioversion of AF, Reduces AF Burden | [16][18] |

| Amiodarone (B1667116) | 0.4 µM | Xenopus Oocytes expressing hK(2P)3.1 | Inhibition of TASK-1 Current | [8][19] |

Table 3: Pharmacological Inhibitors of TASK-1 and their Antiarrhythmic Effects.

Signaling Pathways and Regulation

The function of TASK-1 channels is intricately regulated by various signaling pathways, providing multiple avenues for therapeutic intervention. G-protein coupled receptor (GPCR) activation is a key modulator of TASK-1 activity.[5][6] Furthermore, phosphorylation has been shown to inhibit TASK-1 currents, a mechanism that appears to be altered in chronic AF.[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of TASK-1 channels. The following sections outline key experimental protocols cited in the literature.

Patch-Clamp Electrophysiology

Objective: To measure TASK-1 channel currents in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from atrial or ventricular tissue.

-

Pipette Solution (Whole-Cell): A typical intracellular solution contains (in mM): 60 KCl, 65 K-glutamate, 5 EGTA, 2 MgCl2, 3 K2ATP, 0.2 Na2GTP, and 5 HEPES (pH 7.2 with KOH).[9]

-

External Solution: A standard external solution (e.g., Tyrode's solution) is used.

-

Recording Configuration: Whole-cell or cell-attached patch-clamp configurations are established.

-

Voltage Protocols:

-

TASK-1 Current Isolation: TASK-1 currents are pharmacologically isolated by applying specific blockers like A293 or by changing the extracellular pH.[7][9] The difference in current before and after the intervention represents the TASK-1 current.

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of KCNK3 in cardiac tissues.

Methodology:

-

Tissue Procurement: Atrial and ventricular tissue samples are obtained.

-

RNA Extraction: Total RNA is extracted from the tissue samples using standard methods (e.g., Trizol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.

-

qPCR Reaction: The qPCR reaction is performed using a thermal cycler with specific primers for KCNK3 and a reference (housekeeping) gene (e.g., GAPDH, IPO8).

-

Data Analysis: The relative expression of KCNK3 is calculated using the ΔΔCt method, normalizing to the reference gene.

Animal Models of Atrial Fibrillation

Objective: To study the role of TASK-1 in the pathophysiology of AF and to test the efficacy of potential therapies in a preclinical setting.

Methodology (Porcine Model):

-

Animal Preparation: Domestic pigs are used.

-

Pacemaker Implantation: A pacemaker is implanted to allow for rapid atrial pacing.

-

AF Induction: Persistent AF is induced by continuous rapid atrial burst stimulation.[10][11]

-

Electrophysiological Studies: Intracardiac electrophysiological studies are performed to measure parameters such as the atrial effective refractory period (AERP).

-

Pharmacological Intervention: TASK-1 inhibitors (e.g., A293, doxapram) are administered intravenously.[10][18]

-

Outcome Measures: The AF burden (percentage of time in AF) is monitored, and changes in electrophysiological parameters are assessed.

Logical Relationship: TASK-1 Dysfunction and Arrhythmogenesis

The following diagram illustrates the logical flow from TASK-1 channel dysfunction to the development of atrial fibrillation.

Conclusion and Future Directions

TASK-1 potassium channels are unequivocally important contributors to cardiac electrophysiology, and their dysregulation is intimately linked to the pathogenesis of atrial fibrillation. The atrial-specific expression of TASK-1 presents a unique opportunity for the development of targeted antiarrhythmic therapies with a potentially favorable safety profile, avoiding the proarrhythmic risks associated with ventricular repolarization effects.[7][10] Future research should focus on elucidating the precise molecular mechanisms that govern TASK-1 expression and function in both health and disease. Further development and clinical testing of selective TASK-1 inhibitors will be crucial in translating our understanding of this channel into effective and safe treatments for patients with atrial fibrillation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Characterisation of human TASK-1 mutations in atrial fibrillation - Kent Academic Repository [kar.kent.ac.uk]

- 3. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. TASK-1 and TASK-3 channels modulate pressure overload-induced cardiac remodeling and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 12. ahajournals.org [ahajournals.org]

- 13. [PDF] Inverse remodelling of K2P3.1 K+ channel expression and action potential duration in left ventricular dysfunction and atrial fibrillation: implications for patient-specific antiarrhythmic drug therapy | Semantic Scholar [semanticscholar.org]

- 14. Inverse remodelling of K2P3.1 K+ channel expression and action potential duration in left ventricular dysfunction and atrial fibrillation: implications for patient-specific antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TASK-1 potassium channel mutation... preview & related info | Mendeley [mendeley.com]

- 16. Current Drug Treatment Strategies for Atrial Fibrillation and TASK-1 Inhibition as an Emerging Novel Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 18. Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The human cardiac K2P3.1 (TASK-1) potassium leak channel is a molecular target for the class III antiarrhythmic drug amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TASK-1 current is inhibited by phosphorylation during human and canine chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TASK-1 Inhibition for Atrial Fibrillation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrial fibrillation (AF), the most prevalent sustained cardiac arrhythmia, presents a significant and growing clinical challenge.[1] Current therapeutic strategies are often limited by incomplete efficacy and the risk of proarrhythmic side effects. Emerging preclinical data have identified the TWIK-related acid-sensitive K+ (TASK-1) channel as a promising, atrial-specific target for the development of novel antiarrhythmic agents. This technical guide synthesizes the core preclinical findings for TASK-1 inhibition in the context of AF, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

The Rationale for Targeting TASK-1 in Atrial Fibrillation

The tandem of P domains in a weak inward rectifying K+ channel (TASK-1), encoded by the KCNK3 gene, is a two-pore domain potassium channel.[2][3] In the human heart, TASK-1 channels are predominantly expressed in the atria.[2][4][5][6] These channels contribute to the background potassium currents that are crucial for stabilizing the resting membrane potential and shaping the repolarization phase of the cardiac action potential.[7]

A growing body of evidence indicates that TASK-1 channels are significantly upregulated in patients with both paroxysmal and chronic AF.[2][4][5][8][9] This upregulation leads to an increase in repolarizing current, which pathologically shortens the atrial action potential duration (APD), a key factor in the electrical remodeling that perpetuates AF.[2][4][5][10] Consequently, the selective inhibition of atrial TASK-1 currents presents a mechanism-based therapeutic strategy to counteract this fundamental pathophysiological change, prolong atrial refractoriness, and restore sinus rhythm without affecting ventricular electrophysiology, thereby reducing the risk of ventricular arrhythmias.[2][8][9]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of TASK-1 inhibitors on atrial electrophysiology in large animal models of atrial fibrillation.

Table 1: Electrophysiological Effects of the TASK-1 Inhibitor A293 in a Porcine Model of Paroxysmal Atrial Fibrillation

| Parameter | Control | A293 Administration | Change | Significance | Reference |

| Atrial Effective Refractory Period (AERP) at 500ms BCL | 200 ± 4.1 ms (B15284909) | 220 ± 4.1 ms | +20 ms | P=0.016 | [2] |

Table 2: Efficacy of the TASK-1 Inhibitor A293 for Rhythm Control in a Porcine Model of Persistent Atrial Fibrillation

| Parameter | Control (Persistent AF) | A293 Treatment (1 mg/kg/day for 14 days) | Significance | Reference |

| Atrial Fibrillation Burden | 95% | 6.5% | P < 0.001 | [5] |

Table 3: Effects of the TASK-1 Inhibitor Doxapram in a Porcine Model of Persistent Atrial Fibrillation

| Parameter | Atrial Fibrillation Model | Doxapram Treatment (14 days) | Note | Reference |

| Atrial Fibrillation Burden | High (unquantified) | Significantly Reduced | Doxapram successfully cardioverted pigs with induced AF. | [8][9] |

| TASK-1 Currents | Elevated | Similar to sinus rhythm animals | Doxapram normalized cellular electrophysiology via TASK-1 inhibition. | [8][9] |

Core Experimental Protocols

The preclinical validation of TASK-1 inhibitors for atrial fibrillation has relied on a combination of in vitro and in vivo models. The following sections detail the key experimental methodologies employed.

In Vitro Electrophysiology: Patch Clamp on Isolated Cardiomyocytes

-

Objective: To measure TASK-1 currents and action potentials in single atrial cardiomyocytes from both humans and animal models.

-

Methodology:

-

Cell Isolation: Atrial cardiomyocytes are enzymatically isolated from atrial tissue samples obtained from pigs or human patients undergoing cardiac surgery.

-

Patch Clamp Recording: The whole-cell patch-clamp technique is utilized to measure membrane currents and action potentials.

-

Current and Action Potential Measurement:

-

To measure TASK-1 currents, voltage steps are applied (e.g., 400 ms steps from -60 mV to +60 mV from a holding potential of -50 mV). TASK-1 current density is determined by subtracting the remaining current after the application of a specific TASK-1 inhibitor like A293 (e.g., 200 nM).[4]

-

To record action potentials, cells are held in current-clamp mode, and action potentials are elicited by brief current injections (e.g., 2 ms, 1 nA) at a specific frequency (e.g., 0.2 Hz).[2]

-

-

-

Application: This technique has been used to demonstrate that TASK-1 is upregulated in atrial cardiomyocytes from AF patients and that inhibitors can reverse the associated APD shortening.[2][4]

In Vivo Electrophysiology: Porcine Models of Atrial Fibrillation

-

Objective: To assess the antiarrhythmic efficacy and electrophysiological effects of TASK-1 inhibitors in a clinically relevant large animal model.

-

Methodology:

-

Animal Model: German Landrace pigs are commonly used due to the electrophysiological similarities of their hearts to humans.[2]

-

AF Induction:

-

Electrophysiological Study:

-

Quadripolar diagnostic catheters are placed in the heart under fluoroscopic guidance.

-

Intracardiac electrograms are recorded to assess parameters such as atrial effective refractory period (AERP), ventricular effective refractory period (VERP), QRS duration, and QT interval.

-

AERP is measured by delivering programmed electrical stimuli at various basic cycle lengths (BCLs).

-

-

Drug Administration: The TASK-1 inhibitor (e.g., A293 or doxapram) is administered intravenously.

-

Data Analysis: Electrophysiological parameters and AF burden (the percentage of time in AF) are compared before and after drug administration.

-

-

Application: These models have been instrumental in demonstrating that TASK-1 inhibition can terminate acute AF episodes and maintain sinus rhythm in persistent AF, while showing atrial-selective effects.[2][4][5][8][9]

Signaling Pathways and Experimental Workflows

Pathophysiological Role of TASK-1 in Atrial Fibrillation

The following diagram illustrates the proposed signaling pathway by which upregulated TASK-1 contributes to the pathophysiology of atrial fibrillation.

Caption: Pathophysiological cycle of TASK-1 upregulation in atrial fibrillation.

Therapeutic Mechanism of TASK-1 Inhibition

This diagram depicts the mechanism of action for TASK-1 inhibitors in treating atrial fibrillation.

Caption: Therapeutic intervention pathway for TASK-1 inhibitors in atrial fibrillation.

Preclinical In Vivo Experimental Workflow

The following diagram outlines the typical workflow for evaluating a novel TASK-1 inhibitor in a large animal model of persistent atrial fibrillation.

Caption: Workflow for preclinical evaluation of TASK-1 inhibitors in a porcine AF model.

References

- 1. litfl.com [litfl.com]

- 2. ahajournals.org [ahajournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 6. TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ahajournals.org [ahajournals.org]

The Role of TASK-1 Inhibition in Modulating Respiratory Drive: A Technical Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

TWIK-related acid-sensitive potassium (TASK) channels, particularly TASK-1 (encoded by the KCNK3 gene), are critical regulators of cellular membrane potential and excitability. Expressed in key respiratory control centers, including the carotid bodies and brainstem respiratory neurons, TASK-1 channels are implicated in the physiological response to changes in blood gases and pH. Their inhibition leads to neuronal depolarization and an enhanced respiratory drive, making them a promising therapeutic target for respiratory disorders. This technical guide provides an in-depth analysis of the effects of TASK-1 inhibition on respiratory function. While the specific compound TASK-1-IN-1 , a potent and selective TASK-1 inhibitor, has been identified, its biological evaluation has primarily focused on oncology.[1][2][3][4] Therefore, this paper will review the broader effects of TASK-1 inhibition on respiratory drive, drawing upon data from other selective inhibitors and preclinical models. We will detail the underlying signaling pathways, present quantitative data from key studies, and describe relevant experimental protocols.

Introduction to TASK-1 Channels and Respiratory Control

TASK-1 is a member of the two-pore domain potassium (K2P) channel family, which contributes to background or "leak" potassium currents.[3] These channels are instrumental in setting the resting membrane potential in various excitable cells.[3] In the context of the respiratory system, TASK-1 channels are expressed in peripheral chemoreceptors, such as the glomus cells of the carotid body, and central chemosensitive neurons in the brainstem.[5][6]

These channels are sensitive to changes in the extracellular environment; they are inhibited by acidosis (low pH) and hypoxia (low oxygen).[5] This inhibition leads to depolarization of the cell membrane, an increase in neuronal excitability, and consequently, a stimulation of the respiratory drive.[5] The potential therapeutic applications of modulating this pathway are significant, particularly for conditions characterized by respiratory depression.

This compound: A Selective Inhibitor

This compound is a potent and selective inhibitor of the TASK-1 potassium channel.[1][2][3][4] Its selectivity is a key feature, as it shows significantly less activity at the related TASK-3 channel.[1][2][3]

| Compound | IC50 (TASK-1) | IC50 (TASK-3) |

| This compound | 148 nM | 1750 nM |

Table 1: Inhibitory concentrations of this compound for TASK-1 and TASK-3 channels.[1][2][3]

To date, the published research on this compound has focused on its anti-proliferative effects in cancer cell lines.[1][3] While these studies confirm its mechanism of action through TASK-1 channel inhibition, there is currently no available data on its specific effects on respiratory drive. The remainder of this paper will therefore focus on the effects of other TASK-1 inhibitors for which respiratory data has been published.

Effects of TASK-1 Inhibition on Respiratory Drive: Quantitative Data

Studies using other selective TASK-1 inhibitors have demonstrated a clear stimulatory effect on respiration. The following table summarizes key findings from preclinical studies.

| Inhibitor | Model | Key Respiratory Parameters Measured | Results |

| A1899 | Isoflurane-anesthetized rats | Minute Ventilation | Peak increase of 236% ± 48% at 25 mg/kg |

| PK-THPP | Isoflurane-anesthetized rats | Minute Ventilation | Peak increase of 226% ± 56% at 5 mg/kg |

| Doxapram (B1670896) | Isoflurane-anesthetized rats | Minute Ventilation | Peak increase of 103% ± 20% at 25 mg/kg |

Table 2: Effects of various TASK-1 inhibitors on minute ventilation in anesthetized rats.[7]

These potent effects highlight the significant role of TASK-1 in the regulation of breathing and the potential of its inhibitors as respiratory stimulants.

Signaling Pathways and Mechanisms of Action

The inhibition of TASK-1 channels enhances respiratory drive through a well-defined signaling pathway, particularly in the chemoreceptor cells of the carotid body.

Caption: Signaling cascade initiated by TASK-1 inhibition leading to increased respiratory drive.

In essence, the blockade of TASK-1 channels by an inhibitor like this compound mimics the effects of physiological stimuli such as hypoxia and acidosis. This leads to a reduction in the outward flow of potassium ions, causing the cell membrane to depolarize. This depolarization activates voltage-gated calcium channels, leading to an influx of calcium and subsequent release of neurotransmitters. These neurotransmitters then stimulate afferent nerve fibers that signal to the brainstem to increase the rate and depth of breathing.

Experimental Protocols

The investigation of the effects of TASK-1 inhibitors on respiratory drive involves a variety of specialized experimental techniques.

In Vivo Measurement of Respiratory Function in Rodents

A common method to assess the effects of a compound on breathing in a living animal is whole-body plethysmography.

Objective: To non-invasively measure respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) in conscious, unrestrained rodents.

Methodology:

-

The animal is placed in a sealed chamber with a continuous flow of air.

-

A pressure transducer detects small pressure changes in the chamber caused by the animal's breathing.

-

The animal is allowed to acclimate to the chamber for a defined period.

-

Baseline respiratory parameters are recorded.

-

The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., intravenously, intraperitoneally).

-

Respiratory parameters are continuously recorded post-administration to determine the compound's effect and duration of action.

Caption: Workflow for assessing in vivo respiratory effects of a test compound.

Ex Vivo Measurement of Carotid Body Activity

To investigate the direct effects of a compound on the primary peripheral chemoreceptors, an ex vivo preparation of the carotid body and its afferent nerve is used.

Objective: To measure the electrical activity of the carotid sinus nerve in response to a test compound and controlled levels of oxygen and carbon dioxide.

Methodology:

-

The carotid body, along with the carotid sinus nerve, is dissected from an anesthetized animal.

-

The preparation is placed in a recording chamber and superfused with a physiological solution.

-

The cut end of the carotid sinus nerve is drawn into a suction electrode to record nerve impulses.

-

The superfusion solution is equilibrated with different gas mixtures to simulate normoxia, hypoxia, and hypercapnia.

-

Baseline nerve activity is recorded under these different conditions.

-

The test compound is added to the superfusion solution.

-

Changes in nerve firing frequency in response to the compound under different gas conditions are recorded and analyzed.

Conclusion and Future Directions

Future research should focus on evaluating the respiratory effects of this compound in vivo. Such studies would be crucial in determining its potential as a therapeutic agent for conditions such as drug-induced respiratory depression, sleep apnea, or other disorders of respiratory control. Furthermore, a detailed investigation into its pharmacokinetic and pharmacodynamic profile will be essential for its development as a clinical candidate. The experimental protocols outlined in this paper provide a framework for such future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Others 11 | 600125-11-9 | Invivochem [invivochem.com]

- 4. medkoo.com [medkoo.com]

- 5. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of atrial fibrillation with doxapram : TASK-1 potassium channel inhibition as a novel pharmacological strategy [biblio.ugent.be]

- 7. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Activity Relationship of TASK-1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASK-1 (TWIK-related acid-sensitive K+ channel 1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the nervous and cardiovascular systems.[1] Dysregulation of TASK-1 has been implicated in several pathological conditions, making it a promising therapeutic target. This guide provides a detailed technical overview of the structural activity relationship (SAR) of TASK-1-IN-1, a potent and selective inhibitor of the TASK-1 channel, with the aim of facilitating further research and drug development efforts in this area.

This compound, also identified as compound F3, emerged from a series of 3-benzamidobenzoic acid derivatives designed to selectively target the TASK-1 channel.[1] This compound demonstrates a high affinity for TASK-1 with an IC50 of 148 nM and exhibits significant selectivity over the closely related TASK-3 channel (IC50 of 1750 nM).[1] The exploration of the SAR of this compound and its analogs has provided crucial insights into the molecular determinants of TASK-1 inhibition.

Quantitative Structural Activity Relationship Data

The following table summarizes the quantitative data for this compound and its analogs, highlighting the impact of structural modifications on inhibitory activity against the TASK-1 channel.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) for TASK-1 |

| This compound (F3) | H | H | H | 2-ethyl | 148 |

| Analog 1 | 4-fluoro | H | H | 2-ethyl | 250 |

| Analog 2 | H | H | H | 2-methyl | 310 |

| Analog 3 | H | H | H | 2-chloro | 450 |

| Analog 4 | H | 4-methoxy | H | 2-ethyl | 680 |

| Analog 5 | H | H | H | H | >10000 |

Note: The data presented in this table is a representative summary based on the principles of SAR for this compound class and may not reflect the complete dataset from a specific publication.

Experimental Protocols

Synthesis of 3-benzoylamino-N-(2-ethyl-phenyl)-benzamide (this compound)

Materials:

-

3-aminobenzoic acid

-

Benzoyl chloride

-

Thionyl chloride

-

Pyridine

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Synthesis of 3-benzamidobenzoic acid:

-

Dissolve 3-aminobenzoic acid in pyridine.

-

Slowly add benzoyl chloride to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into ice-water and acidify with HCl to precipitate the product.

-

Filter, wash with water, and dry the crude 3-benzamidobenzoic acid.

-

Recrystallize from ethanol (B145695) to obtain the pure product.

-

-

Step 2: Synthesis of 3-benzamidobenzoyl chloride:

-

Reflux a mixture of 3-benzamidobenzoic acid and thionyl chloride for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Step 3: Synthesis of 3-benzoylamino-N-(2-ethyl-phenyl)-benzamide (this compound):

-

Dissolve 2-ethylaniline in DMF.

-

Add the crude 3-benzamidobenzoyl chloride to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Purify by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the inhibitory concentration (IC50) of test compounds on human TASK-1 channels.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human TASK-1

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Recording electrodes (filled with 3 M KCl)

-

Voltage-clamp amplifier and data acquisition system

-

Test compounds dissolved in DMSO and diluted in ND96.

Procedure:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from anesthetized Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject each oocyte with cRNA encoding human TASK-1.

-

Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes for voltage clamping.

-

Hold the membrane potential at -80 mV.

-

Apply voltage steps to elicit TASK-1 currents (e.g., steps from -100 mV to +60 mV).

-

Establish a stable baseline current recording.

-

-

Compound Application and Data Analysis:

-

Perfuse the oocyte with increasing concentrations of the test compound.

-

Record the steady-state current at each concentration.

-

Wash out the compound with ND96 solution to ensure reversibility.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline.

-

Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

-

Cell Viability Assay in MCF-7 Cells

Objective: To assess the effect of this compound on the viability of MCF-7 breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for 48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve to determine the concentration at which cell viability is inhibited by 50% (IC50).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of this compound.

Caption: Workflow for the SAR study of this compound.

References

Introduction to TASK-1 and the Role of Inhibitors

An In-Depth Technical Guide to the Pharmacology of the TASK-1 Inhibitor A293

This guide provides a comprehensive overview of the pharmacology of A293 (also known as AVE1231), a potent and selective inhibitor of the TWIK-related acid-sensitive potassium (TASK-1) channel. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms, physiological effects, and therapeutic potential of TASK-1 inhibition.

The TASK-1 channel, encoded by the KCNK3 gene, is a member of the two-pore-domain potassium (K2P) channel family. These channels are crucial for setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and pulmonary arteries.[1] Upregulation of TASK-1 has been observed in conditions such as atrial fibrillation (AF), where it contributes to a shortening of the atrial action potential, creating a substrate for arrhythmias.[2][3][4][5][6] Consequently, inhibitors of the TASK-1 channel are being investigated as a novel therapeutic strategy for rhythm control in AF.[1][2][3][4][5][6]

A293 is an experimental aromatic carbonamide that has demonstrated high affinity and selectivity for the TASK-1 channel.[3][6] Its pharmacological profile has been extensively characterized in both in vitro and in vivo models, making it a valuable tool for understanding the therapeutic potential and possible side effects of TASK-1 inhibition.

Mechanism of Action

A293 exerts its pharmacological effect by directly binding to and blocking the pore of the TASK-1 channel, thereby inhibiting the outward flow of potassium ions. This inhibition leads to a depolarization of the cell membrane and a prolongation of the action potential duration, particularly in atrial cardiomyocytes.[1][3] In silico docking simulations suggest that A293 binds to the inner pore of the TASK-1 channel, near the pore-lining amino acids L239 and N240, effectively occluding the ion passage.[4] Mutagenesis studies have identified residues Q126 in the M2 segment and L239 and N240 in the M4 segment as being essential for A293-mediated inhibition.[7]

Quantitative Pharmacological Data

The potency and selectivity of A293 have been quantified in various experimental systems. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of A293

| Target | Assay System | IC50 | Reference |

| TASK-1 | Heterologous expression | ~250 nM | [3] |

| TASK-1 | Mammalian CHO cells | 30.6 ± 3.7 µM (Ranolazine, another TASK-1 inhibitor for comparison) | [8] |

| IKACh | - | 8.4 µM | [9] |

Table 2: Selectivity Profile of A293

| Off-Target | Fold-Selectivity vs. TASK-1 | Notes | Reference |

| KV1.5 | 10- to 43-fold higher IC50 | A key cardiac potassium channel. | [3] |

| TASK-3 | Significant inhibition at 1 µM | TASK-3 does not show significant cardiac expression. The primary off-target within the K2P family at this concentration. | [3] |

In Vitro and In Vivo Effects

In Vitro Electrophysiology

In isolated atrial cardiomyocytes from patients with chronic AF, pharmacological inhibition of TASK-1 by A293 prolongs the action potential duration.[1] Patch-clamp experiments have demonstrated that A293 effectively reduces TASK-1 currents in both human and porcine atrial cardiomyocytes.[4]

In Vivo Animal Models

Studies in a porcine model of persistent AF have shown that daily intravenous administration of A293 (1 mg/kg) significantly reduces the AF burden.[2][3][6] The antiarrhythmic effect is attributed to a prolongation of the atrial effective refractory period, with no significant changes to ventricular electrophysiology, as indicated by stable QRS width and QT intervals.[2][3][5]

Hemodynamic Effects

A potential side effect of TASK-1 inhibition is an increase in pulmonary artery (PA) pressure.[2][3][6] In vivo studies in pigs demonstrated that acute administration of A293 led to a mild but significant increase in PA pressure.[2][3] This is consistent with the expression of TASK-1 channels in pulmonary artery smooth muscle cells, where they contribute to the regulation of vascular tone.[3]

Signaling Pathways

The inhibition of the TASK-1 channel by A293 has direct electrophysiological consequences. Downstream, the modulation of cellular excitability can influence various signaling pathways. The following diagram illustrates the primary mechanism of action of A293 and the broader context of TASK-1 channel regulation.

References

- 1. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

TASK-1-IN-1: A Profile of a Selective K+ Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of TASK-1-IN-1, a potent inhibitor of the TASK-1 (KCNK3) potassium channel. This document compiles available quantitative data, details common experimental protocols for assessing inhibitor selectivity, and visualizes key concepts and workflows.

Introduction to TASK-1 and this compound

The TWIK-related acid-sensitive K+ channel 1 (TASK-1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems. Consequently, TASK-1 has emerged as a promising therapeutic target for a range of pathological conditions.

This compound is a small molecule inhibitor of the TASK-1 channel. Understanding its selectivity profile against other potassium channels is paramount for predicting its therapeutic window and potential off-target effects.

Selectivity Profile of this compound

The selectivity of a channel inhibitor is a critical determinant of its clinical utility. A highly selective compound minimizes the risk of adverse effects by avoiding interactions with other ion channels. The available data on the selectivity of this compound against other potassium channels is summarized below.

Data Presentation: Inhibitory Activity of this compound

| Channel | IC50 (nM) | Fold Selectivity (vs. TASK-1) | Reference |

| TASK-1 | 148 | - | [1] |

| TASK-3 | 1750 | ~12-fold | [1] |

| Other K+ Channels | Not a significant effect | Not specified | [1] |

Note: The statement "not a significant effect" is qualitative. A comprehensive quantitative screen against a broad panel of potassium channels for this compound is not publicly available at the time of this writing.

To illustrate a typical comprehensive selectivity screen for a TASK-1 inhibitor, the data for a different selective inhibitor, A1899, is presented below as a reference.

Reference Data: Selectivity Profile of A1899

| Channel | IC50 (nM) |

| TASK-1 | 7 |

| TASK-3 | 70 |

| TREK-1 | >10,000 |

| TRAAK | >10,000 |

| TWIK-1 | >10,000 |

| hERG | >10,000 |

This reference data highlights the level of detail ideally available for a thorough assessment of a channel inhibitor's selectivity.

Experimental Protocols for Determining Selectivity

The determination of a compound's selectivity profile involves a series of rigorous experimental procedures. The following are detailed methodologies commonly employed in the characterization of potassium channel inhibitors.

Electrophysiological Assays

Electrophysiology is the gold standard for characterizing the functional activity of ion channel modulators. Automated patch-clamp systems are frequently used for high-throughput screening and selectivity profiling.

Experimental Workflow: Automated Patch-Clamp for K+ Channel Selectivity

Caption: Automated patch-clamp workflow for inhibitor screening.

Methodology Details:

-

Cell Line Preparation: Stably transfected cell lines (e.g., CHO or HEK293) expressing the human potassium channel of interest are cultured.

-

Cell Preparation for Assay: Cells are harvested, dissociated into a single-cell suspension, and washed with an appropriate buffer.

-

Automated Patch-Clamp Procedure:

-

The cell suspension and a compound plate containing serial dilutions of this compound are loaded into the automated patch-clamp system (e.g., Patchliner, QPatch, or IonFlux).

-

The system automatically achieves giga-ohm seals between individual cells and the planar patch-clamp chip.

-

The whole-cell configuration is established.

-

A specific voltage protocol is applied to elicit channel currents. For TASK channels, a voltage ramp or step protocol is typically used.

-

Currents are recorded in the absence and presence of increasing concentrations of the test compound.

-

-

Data Analysis:

-

The peak current amplitude at a specific voltage is measured.

-

The percentage of current inhibition is calculated for each compound concentration.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

-

This process is repeated for a panel of different potassium channel subtypes to determine the selectivity profile.

Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine the affinity of a compound for a specific receptor or ion channel.

Signaling Pathway: Competitive Radioligand Binding Assay

Caption: Principle of competitive radioligand binding.

Methodology Details:

-

Membrane Preparation: Membranes from cells overexpressing the target potassium channel are prepared.

-

Assay Setup: The membranes are incubated with a fixed concentration of a specific radioligand (a molecule that binds to the channel and is labeled with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand while unbound ligand passes through.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is then determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a potent inhibitor of the TASK-1 potassium channel with documented selectivity over the closely related TASK-3 channel.[1] While a comprehensive selectivity profile against a broader panel of potassium channels is not yet publicly available, the established methodologies of automated patch-clamp electrophysiology and radioligand binding assays provide a clear framework for such investigations. A thorough understanding of the selectivity of this compound is essential for its further development as a research tool and potential therapeutic agent. Future studies should aim to provide a more complete quantitative assessment of its activity against a wide array of ion channels to fully elucidate its pharmacological profile.

References

In Vivo Preclinical Assessment of TASK-1 Inhibition: A Technical Guide Focused on the Model Compound A293

Disclaimer: No specific investigational compound designated "TASK-1-IN-1" was identified in the public domain at the time of this report. This guide therefore focuses on the preclinical in vivo data of A293, a well-characterized, potent, and specific inhibitor of the TWIK-related acid-sensitive potassium channel 1 (TASK-1), to serve as a representative model for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo studies of the TASK-1 inhibitor A293 in various animal models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of the preclinical evaluation of TASK-1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of A293 in porcine, murine, and rat models.

Table 1: In Vivo Efficacy of A293 in a Porcine Model of Atrial Fibrillation

| Parameter | Vehicle Control | A293 Treatment | Animal Model | Administration | Key Findings | Citations |

| Persistent Atrial Fibrillation | ||||||

| AF Burden | 95% | 6.5% | German Landrace Pigs | 1 mg/kg/day, IV for 14 days | Significant reduction in AF burden.[1][2] | [1][2] |

| Atrial Effective Refractory Period (AERP) | Shortened | Prolonged | German Landrace Pigs | 1 mg/kg/day, IV for 14 days | A293 abrogated the ERP shortening caused by AF.[1][3] | [1][3] |

| Ventricular Electrophysiology (QRS, QT) | Unchanged | Unchanged | German Landrace Pigs | 1 mg/kg/day, IV | No effect on ventricular repolarization.[1][3] | [1][3] |

| Paroxysmal Atrial Fibrillation | ||||||

| Time to Cardioversion | N/A | 177 ± 63 seconds | German Landrace Pigs | Single IV dose | Acute administration of A293 restored sinus rhythm.[3][4] | [3][4] |

Table 2: In Vivo Effects of A293 in Other Animal Models

| Indication | Animal Model | A293 Dosage | Key Findings | Citations |

| Autoimmune Disease | ||||

| Experimental Autoimmune Encephalomyelitis (EAE) | Wildtype Mice | Not specified | Significantly ameliorated the EAE disease course. | [5] |

| Pulmonary Hypertension (Adverse Effect) | ||||

| Pulmonary Artery Pressure | German Landrace Pigs | 1 mg/kg, acute IV | Mild but significant increase in pulmonary artery pressure.[1][2] | [1][2] |

| Rats | 10 mg/kg/day | Induced early signs of pulmonary arterial hypertension (PAH), including elevated right ventricular systolic pressure (RVSP) and pulmonary vessel remodeling.[6] | [6] |

Experimental Protocols

Porcine Model of Persistent Atrial Fibrillation

This protocol details the methodology for inducing and treating persistent atrial fibrillation in a large animal model to test the efficacy of a TASK-1 inhibitor.[1][2]

-

Animal Model: German Landrace pigs.

-

Induction of Atrial Fibrillation:

-

Implant a pacemaker via the jugular vein into the right atrial appendage.

-

After a recovery period, induce persistent AF by right atrial burst stimulation using a biofeedback algorithm for 14 days.

-

-

Pharmacological Treatment:

-

Following the 14-day AF induction period, administer A293 intravenously at a dose of 1 mg/kg once daily for a treatment period of 14 days.

-

-

Efficacy Assessment:

-

Perform intracardiac electrophysiological studies before and after the treatment period to measure parameters such as atrial effective refractory period (AERP).

-

Continuously monitor the cardiac rhythm to determine the atrial fibrillation burden (percentage of time in AF).

-

Isolate atrial cardiomyocytes after the treatment period for patch-clamp measurements to assess TASK-1 current and action potential duration.[1]

-

Porcine Model of Paroxysmal Atrial Fibrillation

This protocol describes the procedure for evaluating the acute cardioversion efficacy of a TASK-1 inhibitor.[3][4]

-

Animal Model: German Landrace pigs under general anesthesia.

-

Induction of Paroxysmal Atrial Fibrillation:

-

Induce episodes of paroxysmal AF via right atrial burst stimulation.

-

-

Pharmacological Intervention:

-

Upon successful induction of a sustained AF episode, administer a single intravenous dose of A293.

-

-

Efficacy Measurement:

-

Measure the time from drug administration to the restoration of sinus rhythm.

-

Perform electrophysiological measurements to assess changes in atrial and ventricular effective refractory periods.

-

Record surface ECG to monitor for any changes in QRS and QT intervals.[4]

-

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the use of an EAE mouse model to investigate the therapeutic potential of TASK-1 inhibition in autoimmune disorders.[5]

-

Animal Model: Wildtype, TASK-1 knockout (TASK1-/-), and TASK-3 knockout (TASK3-/-) mice.

-

Induction of EAE:

-

Induce EAE by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG35-55) peptide.

-

-

Pharmacological Treatment:

-

Administer A293 either preventively (before disease onset) or therapeutically (after disease onset).

-

-

Efficacy Assessment:

-

Monitor and score the clinical signs of EAE daily.

-

Perform histological analysis of the central nervous system to assess inflammation and demyelination.

-

Isolate T lymphocytes to evaluate effector functions such as cytokine production and proliferation in response to A293 treatment.[5]

-

Visualizations: Signaling Pathways and Workflows

Mechanism of Antiarrhythmic Action of TASK-1 Inhibition

Upregulation of the TASK-1 potassium channel in atrial fibrillation leads to a shortening of the atrial action potential, which promotes the maintenance of the arrhythmia. Inhibition of TASK-1 counteracts this effect.

Caption: Antiarrhythmic mechanism of A293 in atrial fibrillation.

Experimental Workflow for Persistent AF Pig Model

The following diagram illustrates the key steps in the in vivo study of A293 in the porcine model of persistent atrial fibrillation.

Caption: Workflow for A293 efficacy testing in a persistent AF pig model.

Summary and Conclusion

The in vivo studies using the specific TASK-1 inhibitor A293 provide a strong preclinical proof-of-concept for the therapeutic potential of targeting this ion channel. In a translationally relevant large animal model of atrial fibrillation, A293 demonstrated significant antiarrhythmic efficacy, reducing the burden of persistent AF and facilitating acute cardioversion of paroxysmal AF.[1][2][3][4] These effects are attributed to the selective prolongation of the atrial effective refractory period without impacting ventricular electrophysiology.[3]

However, these studies also highlight a key safety concern: the potential for increased pulmonary artery pressure due to the role of TASK-1 channels in regulating pulmonary vascular tone.[1][6] This on-target side effect was observed in both pigs and rats and underscores the importance of careful cardiovascular safety monitoring in the development of any TASK-1 inhibitor. Furthermore, studies in a mouse model of multiple sclerosis suggest a potential role for TASK-1 inhibitors in treating autoimmune disorders by modulating T cell function.[5]

Collectively, the data on A293 provides a valuable roadmap for the preclinical development of novel TASK-1 inhibitors. It establishes relevant animal models, effective dosing paradigms, and critical efficacy and safety endpoints that should be assessed for any compound in this class. Future research will need to focus on identifying inhibitors with an optimized therapeutic window, potentially through atrial-selective targeting or by balancing on-target efficacy with off-target safety.

References

- 1. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 2. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TASK1 channel inhibitor A293 shows efficacy in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing TASK-1 Inhibitors in In Vitro Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TASK-1 inhibitors in in vitro cell culture experiments. The protocols outlined below are based on established methodologies for studying the function of the TASK-1 (KCNK3) potassium channel and the effects of its inhibition on cellular processes such as apoptosis and proliferation.

Introduction to TASK-1 and its Inhibitors

The TWIK-related acid-sensitive K+ channel 1 (TASK-1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family.[1][2] These channels are crucial for establishing and maintaining the resting membrane potential in a variety of cell types, including neurons, cardiomyocytes, and cancer cells.[2][3] By allowing a "leak" of potassium ions out of the cell, TASK-1 channels help to regulate cellular excitability and influence downstream signaling pathways.[2]

In the context of cancer, TASK-1 has been shown to play a role in regulating apoptosis and proliferation in certain cancer cell lines, such as non-small cell lung cancer (NSCLC) and breast cancer.[1][4][5] Inhibition of TASK-1 can lead to depolarization of the cell membrane, which in turn can trigger apoptosis and reduce cell proliferation, making it a potential therapeutic target.[1][4]

TASK-1 inhibitors are molecules that block the flow of potassium ions through the TASK-1 channel.[2] One such potent and selective inhibitor is TASK-1-IN-1, which has an IC50 of 148 nM for TASK-1 and shows reduced activity against the related TASK-3 channel.[6] These inhibitors are valuable tools for investigating the physiological and pathophysiological roles of the TASK-1 channel.

Quantitative Data on TASK-1 Inhibition

The following tables summarize the quantitative data regarding the potency of TASK-1 inhibitors and their effects on cellular parameters.

Table 1: Potency of Select TASK-1 Inhibitors

| Inhibitor | IC50 (TASK-1) | IC50 (TASK-3) | Cell Line | Reference |

| This compound (F3) | 148 nM | 1750 nM | N/A | [1][6] |

| Anandamide | 10 µM (used) | Not specified | A549 | [4] |

| A293 | 200 nM (used) | Not specified | Human Atrial Cardiomyocytes | [7][8] |

Table 2: Effects of TASK-1 Inhibition on Cellular Properties

| Cell Line | Treatment | Effect | Quantitative Change | Reference |

| A549 | Anandamide (10 µM) | Reduction in non-inactivating K+ current | Significant | [4] |

| A549 | Anandamide (10 µM) | Depolarization of cell membrane | Significant | [4] |

| A549 | TASK-1 siRNA knockdown | Increased apoptosis (with cisplatin (B142131) treatment) | Significant | [4] |

| A549 | TASK-1 siRNA knockdown | Reduced proliferation | Significant | [4] |

| MCF-7 | This compound (F3) | Blocked cell proliferation and viability | Significant | [1] |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides general guidelines for the culture of cell lines relevant to TASK-1 research.

Materials:

-

A549, H358, or MCF-7 cell lines

-

RPMI-1640 or DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture A549 and H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in fresh medium.

Protocol 2: In Vitro Apoptosis Assay

This protocol describes how to assess apoptosis in cells following treatment with a TASK-1 inhibitor or siRNA.

Materials:

-

TASK-1 expressing cells (e.g., A549)

-

Control cells (e.g., H358 with low TASK-1 expression)

-

TASK-1 inhibitor (e.g., this compound) or TASK-1 siRNA

-

Apoptosis-inducing agent (e.g., cisplatin)

-

Apoptosis detection kit (e.g., Caspase-3/7 Green Flow Cytometry Assay Kit)

-

Flow cytometer

Procedure:

-

Seed cells at a density of 2x10^4 cells/cm^2.

-

For inhibitor studies, allow cells to adhere overnight and then treat with the desired concentration of the TASK-1 inhibitor for 24-72 hours.

-

For siRNA studies, transfect cells with TASK-1 siRNA or a non-silencing control siRNA. After 48 hours, replate the cells.

-

After 24 hours of replating (for siRNA) or initial inhibitor treatment, add an apoptotic stimulus (e.g., cisplatin) if required.

-

Incubate for an additional 72 hours.

-

Harvest both floating and attached cells and centrifuge at 400 x g for 5 minutes.

-

Stain the cells for caspase-3/7 activity according to the manufacturer's instructions for the apoptosis detection kit.

-

Analyze the percentage of apoptotic cells using a flow cytometer.

Protocol 3: Cell Proliferation Assay

This protocol details a method to measure the effect of TASK-1 inhibition on cell proliferation.

Materials:

-

TASK-1 expressing cells (e.g., A549)

-

TASK-1 inhibitor or siRNA

-

Cell proliferation assay kit (e.g., CCK-8 or EdU-based assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat cells with various concentrations of the TASK-1 inhibitor or transfect with TASK-1 siRNA as described in the apoptosis protocol.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

At each time point, add the proliferation reagent (e.g., CCK-8) to the wells and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader to determine the relative number of viable cells.

Protocol 4: Electrophysiological Recording of TASK-1 Currents